2-Chloro-5-fluorophenylacetylene
Overview
Description
2-Chloro-5-fluorophenylacetylene is an organic compound with the molecular formula C8H4ClF. It is a derivative of phenylacetylene, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated phenylacetylene is coupled with an appropriate aryl halide in the presence of a palladium catalyst and a base . The reaction typically requires conditions such as:
Catalyst: Palladium acetate (Pd(OAc)2)
Ligand: Triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 60-80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted phenylacetylenes .
Scientific Research Applications
2-Chloro-5-fluorophenylacetylene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenol
- 2-Chloro-5-fluorobenzaldehyde
- 2-Chloro-5-fluorobenzonitrile
Comparison
2-Chloro-5-fluorophenylacetylene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. The acetylene group also provides additional reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHQMVUJUBCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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